molecular formula C8H7NO2S B14853739 Ethyl 4-cyanothiophene-2-carboxylate

Ethyl 4-cyanothiophene-2-carboxylate

Cat. No.: B14853739
M. Wt: 181.21 g/mol
InChI Key: LJVJMSSQZHFUHU-UHFFFAOYSA-N
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Description

Ethyl 4-cyanothiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyano group at the 4-position and an ethyl ester moiety at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the development of anticancer agents. Its synthesis typically involves multi-step reactions, such as Gewald aminolysis or cyclocondensation, followed by functionalization to introduce substituents like cyano and ester groups . The compound’s bioactivity is attributed to its ability to interact with cellular targets via hydrogen bonding, hydrophobic interactions, and π-π stacking, driven by the electron-withdrawing cyano group and the lipophilic ester chain .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 4-cyanothiophene-2-carboxylate

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5H,2H2,1H3

InChI Key

LJVJMSSQZHFUHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CS1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyanothiophene-2-carboxylate can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically proceeds under basic conditions and involves the formation of aminothiophene derivatives.

Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This method is known for its simplicity and efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is commonly employed in industrial settings due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-cyanothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyanothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The presence of the cyano and ester groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Cytotoxicity and Anticancer Activity

The anticancer activity of ethyl 4-cyanothiophene-2-carboxylate derivatives has been extensively compared to analogs with varying substituents. Key findings are summarized in Table 1.

Table 1: Cytotoxicity of this compound and Analogous Compounds
Compound Name Substituents IC₅₀ (μM) vs. Cancer Cell Lines* Selectivity (Cancer vs. Normal Cells) Key Structural Features References
This compound (base) -CN (C4), -COOEt (C2) Moderate activity Low selectivity Base structure for derivatization
Compound 5b (Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate) -Cl (styryl), -NH₂ (C5), -CN (C4), -COOEt (C2) 0.8–1.2 (MCF-7, NCI-H460, SF-268) High (low toxicity to WI-38 fibroblasts) Chlorine enhances hydrophobicity and DNA interaction
Compound 8c (Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate) -OCH₃ (phenyl), -NHCO (C4), -CH₃ (C3), -COOEt (C2) 1.0–1.5 (MCF-7, NCI-H460, SF-268) Moderate Methoxy group improves metabolic stability
Compound 9 (Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate) Dual -OEt (propanamido), -Ph (carbamoyl) 0.5–0.9 (MCF-7, NCI-H460, SF-268) High Ethoxy groups increase membrane permeability
Compound 4 (Derivative of 1a with malononitrile) -CN (additional), -COOEt (C2) >10 (all cancer lines) Low (toxic to WI-38) Over-substitution reduces bioactivity

*Cancer cell lines: MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS).

Key Observations:

Substituent Effects on Potency :

  • Chlorine (Cl) : Compound 5b’s 4-chlorostyryl group significantly enhances cytotoxicity (IC₅₀: 0.8–1.2 μM) by promoting hydrophobic interactions with cellular targets .
  • Methoxy (OCH₃) : In compound 8c, the 4-methoxyphenyl group improves metabolic stability but slightly reduces potency compared to 5b .
  • Ethoxy (OC₂H₅) : Compound 9’s dual ethoxy groups facilitate membrane penetration, yielding the lowest IC₅₀ values (0.5–0.9 μM) .

Selectivity Trends: Compounds with electronegative substituents (Cl, OCH₃, OC₂H₅) exhibit high selectivity for cancer cells over normal fibroblasts (WI-38), whereas over-functionalized analogs (e.g., compound 4) lose specificity .

Comparison with Non-Cyanated Thiophene Esters

  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (): This analog lacks the cyano group but includes a chlorophenyl moiety. While it shows moderate activity, its IC₅₀ values are 2–3× higher than compound 5b, underscoring the critical role of the cyano group in enhancing target binding .
  • Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (): The methylthio group at C5 reduces potency (IC₅₀: ~5 μM) compared to compound 9, likely due to decreased electron-withdrawing effects .

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